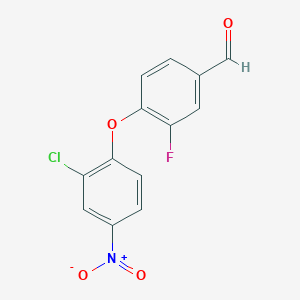
4-(2-Cloro-4-nitrofenoxi)-3-fluorobenzaldehído
Descripción general
Descripción
The compound is a derivative of chloronitrophenol, which is a type of nitrophenol that has a chlorine atom and a nitro group attached to the phenol ring . Nitrophenols are typically yellowish, crystalline solids that are used in the manufacture of dyes, drugs, and pesticides .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde” would likely include a benzene ring with a nitro group (NO2), a chlorine atom, and a fluorine atom attached at different positions .Chemical Reactions Analysis
Nitrophenols, such as 2-chloro-4-nitrophenol, have been found to undergo degradation via the 1,2,4-benzenetriol pathway in certain bacteria . This involves the conversion of the nitrophenol to benzenetriol via a chloro-1,4-benzoquinone intermediate .Physical And Chemical Properties Analysis
Based on similar compounds, “4-(2-Chloro-4-nitrophenoxy)-3-fluorobenzaldehyde” would likely be a solid at room temperature . It might have a relatively high melting point and could be slightly soluble in water .Mecanismo De Acción
The mechanism of action of CNPF is not fully understood. However, it is believed that the reaction between the 2-chloro-4-nitrophenol and 3-fluorobenzaldehyde is catalyzed by a strong acid, such as sulfuric or hydrochloric acid. This reaction yields CNPF, which is then used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNPF have not been studied in detail. However, it is known that CNPF is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and agrochemicals. It is possible that some of these compounds may have biochemical or physiological effects, although this has not been studied in detail.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CNPF in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of CNPF is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are a number of potential future directions for the use of CNPF. These include further research into the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and agrochemicals. Additionally, further research could be conducted into the mechanism of action of CNPF and its potential uses in the synthesis of polymers. Finally, further research into the solubility of CNPF in water could lead to new applications and improved methods of use.
Aplicaciones Científicas De Investigación
Investigación antiviral
Este compuesto se ha identificado como un posible inhibidor contra el enterovirus humano A71 (EV-A71), que es un agente causante significativo de la enfermedad de manos, pies y boca (HFMD). Los estudios sugieren que los derivados de este compuesto, como 14S-(2’-cloro-4’-nitrofenoxi)-8R/S,17-epoxi andrografolida, muestran una reducción significativa en el título viral, lo que indica su eficacia en la terapia antiviral .
Síntesis farmacéutica
Los nitrofenoles clorados, que incluyen derivados del compuesto en cuestión, se utilizan ampliamente como intermediarios en la síntesis de diversos productos farmacéuticos. Sus propiedades químicas los hacen valiosos para crear moléculas complejas que se pueden utilizar en el desarrollo de fármacos .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-10-6-9(16(18)19)2-4-12(10)20-13-3-1-8(7-17)5-11(13)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGDEDHEOAOOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




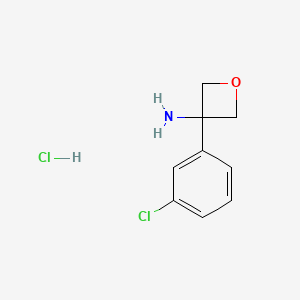
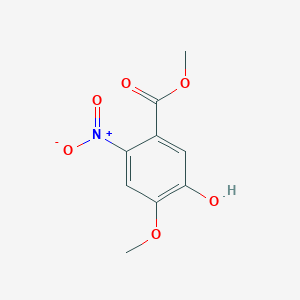
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)

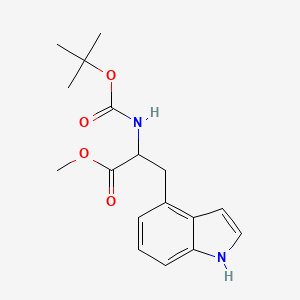
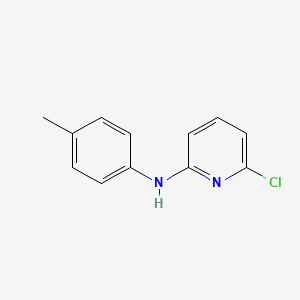


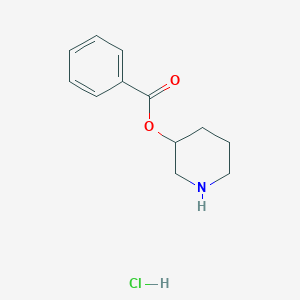



![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)